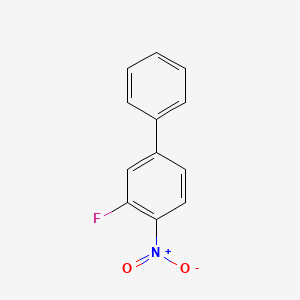

3-Fluoro-4-nitrobiphenyl

Descripción

Contextualization of Nitrobiphenyl Derivatives in Organic Chemistry Research

Nitrobiphenyl derivatives are a class of organic compounds characterized by a biphenyl (B1667301) structure with one or more nitro groups (NO₂) attached. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the biphenyl system, making these compounds valuable for both mechanistic studies and practical applications. ontosight.airesearchgate.net

Researchers have explored nitrobiphenyls as precursors in the synthesis of more complex molecules. For instance, the nitro group can be readily reduced to an amino group, opening pathways to a wide array of amino-biphenyl derivatives. publish.csiro.au This transformation is a key step in the synthesis of various carbazoles, which are important structural motifs in many biologically active compounds and functional materials. acs.org The presence of the nitro group also activates the biphenyl ring system towards nucleophilic aromatic substitution reactions. solubilityofthings.com

The study of nitrobiphenyls extends to their potential use in materials science. For example, some nitrobiphenyl derivatives have been investigated for their optical properties, making them candidates for applications in display technologies. ontosight.ai The intramolecular charge transfer (ICT) characteristics of certain nitrobiphenyls, arising from the push-pull nature of donor and acceptor substituents, are of fundamental interest in the development of nonlinear optical (NLO) materials. researchgate.net

Significance of Halogenation in Biphenyl Scaffolds for Academic Inquiry

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the biphenyl framework, a process known as halogenation, is a powerful strategy for modifying the properties of these molecules. Halogenation can influence a compound's reactivity, conformational preferences, and intermolecular interactions. Fluorinated biphenyls, in particular, are of interest due to the unique properties conferred by the highly electronegative fluorine atom. rsc.org

From a synthetic perspective, halogenated biphenyls are crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netacs.org These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon bonds. The versatility of halogenated biphenyls as building blocks has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Furthermore, the presence of halogens can impact the biological activity of biphenyl-containing molecules. For example, fluorinated compounds are often explored in medicinal chemistry due to the potential for fluorine to enhance metabolic stability and binding affinity to biological targets. alfa-industry.com

Overview of Research Trajectories for 3-Fluoro-4-nitrobiphenyl and Related Architectures

This compound belongs to a class of compounds that combine the electronic effects of both a nitro group and a halogen substituent. This specific arrangement of a fluorine atom ortho to a nitro group on one of the phenyl rings creates a unique electronic environment.

Research involving this compound and similar structures often focuses on their utility as synthetic intermediates. For instance, 3-fluoro-4-nitrophenol, a related compound, is an important intermediate in the synthesis of new antiseptic and sterilant agents, as well as liquid crystal materials. google.com The core structure of this compound can be found within more complex molecules designed for specific applications. For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been synthesized and evaluated for their potential antitubercular activity. mdpi.com

The synthesis of such substituted biphenyls is an active area of investigation. Methods like the Suzuki cross-coupling reaction are commonly employed to create the biphenyl linkage. researchgate.netgoogle.com The development of efficient and selective synthetic routes to these compounds is crucial for their further exploration and application.

The physical and chemical properties of this compound are also of interest. The interplay between the electron-withdrawing nitro group and the electronegative fluorine atom can lead to interesting reactivity patterns and spectroscopic characteristics.

Interactive Data Table: Properties of Selected Substituted Biphenyls

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | C₁₂H₈FNO₂ | 217.20 | nih.gov |

| 4-Nitrobiphenyl | C₁₂H₉NO₂ | 199.21 | biosynth.com |

| 2-Hydroxy-3-nitrobiphenyl | C₁₂H₉NO₃ | Not specified | ontosight.ai |

| 3',4',5'-Trifluoro-2-nitrobiphenyl | C₁₂H₆F₃NO₂ | 253.18 | alfa-industry.com |

| Bis(4-fluoro-3-nitrophenyl) sulfone | C₁₂H₆F₂N₂O₆S | 344.25 | smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-1-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZHTJYVUUWYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Nitrobiphenyl and Analogs

Historical and Modern Synthetic Routes to 3-Fluoro-4-nitrobiphenyl

The synthesis of this compound can be approached through several strategic pathways, primarily involving the late-stage introduction of the nitro group onto a pre-formed fluorinated biphenyl (B1667301) scaffold or the construction of the biphenyl system with the requisite substituents already in place.

Nitration Strategies for Fluorinated Biphenyl Precursors

A common and direct method for the synthesis of this compound is the electrophilic nitration of 3-fluorobiphenyl. This reaction typically employs a mixture of nitric acid and sulfuric acid. The regioselectivity of this reaction is of paramount importance. The fluorine atom at the 3-position is an ortho-, para-director and a deactivator, while the phenyl group is also an ortho-, para-director. Consequently, the nitration of 3-fluorobiphenyl can potentially yield a mixture of isomers. However, the directing effects of both the fluorine and the phenyl group can be leveraged to favor the formation of the desired this compound. The reaction conditions, including the concentration of the acids, temperature, and reaction time, are crucial in controlling the product distribution and minimizing the formation of unwanted isomers.

For instance, the nitration of cumene using a mixture of nitric acid and sulfuric acid has been shown to produce a mixture of isomers, with the 4-nitro isomer being the major product. iitm.ac.in While not a direct analog, this highlights the importance of understanding the directing effects of substituents in achieving regioselectivity. The use of solid acid catalysts is also being explored as a more environmentally benign alternative to the traditional mixed-acid system for aromatic nitrations. iitm.ac.in

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds, and they offer a versatile approach to the synthesis of this compound and its analogs.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a powerful method for constructing biaryl systems. mdpi.comugr.esuwindsor.ca For the synthesis of this compound, this could involve the coupling of a 3-fluorophenylboronic acid derivative with a 4-nitrohalobenzene or, conversely, the coupling of a 4-nitrophenylboronic acid with a 3-fluorohalobenzene.

The choice of catalyst, ligands, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly improve the efficiency of these reactions, particularly for challenging substrates like fluorinated aryl halides. acs.org The development of palladium precatalysts has also enabled faster and more efficient couplings, even with unstable boronic acids. acs.orgnih.gov

While the Suzuki-Miyaura coupling is widely used, other palladium-catalyzed reactions such as the Stille, Hiyama, and Negishi couplings can also be employed for the synthesis of fluorinated biphenyls. These reactions utilize different organometallic reagents (organotin, organosilicon, and organozinc, respectively) and may offer advantages in specific cases depending on substrate compatibility and functional group tolerance. The role of fluoride ions in promoting palladium-catalyzed cross-coupling reactions has also been a subject of study, as they can influence both the transmetalation and reductive elimination steps of the catalytic cycle. thieme-connect.com

Ullmann Condensation Reactions in Fluoronitrobiphenyl Synthesis

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents a more classical approach to the synthesis of biaryls. nih.govnih.govrsc.orgwikipedia.org While it often requires harsh reaction conditions, such as high temperatures, it can be a viable method for the synthesis of symmetrical and unsymmetrical biaryls. For the synthesis of this compound, an Ullmann coupling could potentially be employed, for example, by coupling a 3-fluoro-halobenzene with a 4-nitro-halobenzene in the presence of a copper catalyst. The reaction is typically limited to electron-deficient aryl halides. wikipedia.org

Modern advancements in the Ullmann reaction include the use of improved copper catalysts and solvent-free techniques, such as high-speed ball milling, which can lead to cleaner and faster reactions with quantitative yields. nih.govnih.govresearchgate.net

Derivatization Strategies for this compound

The presence of the nitro group and the fluorine atom on the biphenyl scaffold of this compound provides opportunities for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized analogs.

A primary derivatization strategy involves the chemical modification of the nitro group. The reduction of the nitro group to an amino group is a common transformation that opens up a vast array of subsequent reactions. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid systems. The resulting 3-fluoro-4-aminobiphenyl can then be further functionalized through reactions targeting the amino group, such as acylation, alkylation, or diazotization followed by substitution.

Furthermore, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom by various nucleophiles under specific conditions. Additionally, the biphenyl core itself can undergo further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

The derivatization of similar nitro-containing compounds has been explored, for instance, in the context of creating fluorescent probes for proteomic analysis, where a nitrotyrosine is first reduced to an aminotyrosine and then derivatized. nih.gov Chemical defluorination followed by derivatization is another strategy that has been employed for the analysis of fluoropolymers. rsc.org

Functional Group Interconversions on the Nitrobiphenyl Core

A primary functional group interconversion performed on the this compound core is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of more complex molecules, such as pharmacologically active agents. The resulting 3-fluoro-4-aminobiphenyl is a versatile intermediate for further reactions.

Commonly, this reduction is achieved through catalytic hydrogenation. For instance, the reduction of a similar compound, o-nitrobiphenyl, to o-aminobiphenyl is effectively carried out using a 5% palladium-on-carbon catalyst under a hydrogen atmosphere. orgsyn.org This method is known for its high efficiency and the purity of the resulting product. orgsyn.org

Another significant interconversion involves the displacement of the nitro group in nucleophilic aromatic substitution (SNAr) reactions. Although the fluorine atom is also a potential leaving group, the nitro group's strong electron-withdrawing nature facilitates its substitution by various nucleophiles under specific conditions. The relative reactivity of the nitro group versus fluorine is dependent on the substrate's structure, the nature of the attacking nucleophile, and the reaction conditions.

Introduction of Additional Substituents via Aromatic Substitution Reactions

The introduction of additional functional groups to the this compound scaffold can be achieved through various aromatic substitution reactions. These reactions can be broadly categorized as electrophilic or nucleophilic substitutions.

Electrophilic Aromatic Substitution: The existing substituents on the biphenyl rings direct the position of incoming electrophiles. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director. This directing influence is crucial for selectively synthesizing polysubstituted biphenyl derivatives. For example, nitration of o-aminobiphenyl with fuming nitric acid in sulfuric acid primarily yields o-amino-p'-nitrobiphenyl, demonstrating the directing effect of the amino group. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the nitro-substituted ring in this compound makes it susceptible to nucleophilic attack. The fluorine atom, activated by the para-nitro group, can be displaced by various nucleophiles. Research on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be substituted by oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org These reactions are typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like DMF. nih.gov

Vicarious Nucleophilic Substitution (VNS) is another powerful method for introducing substituents. This reaction allows for the introduction of carbon, oxygen, and nitrogen nucleophiles onto the aromatic ring, typically at a position ortho or para to a nitro group. nih.govbeilstein-journals.org

A summary of nucleophilic substitution reactions on a related compound is presented below:

| Entry | Nucleophile | Reagent | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | MeO- | MeOH | KOH | MeOH | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 2 | EtO- | EtOH | KOH | EtOH | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 3 | PhO- | Phenol | K2CO3 | DMF | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| 4 | PhS- | Thiophenol | K2CO3 | DMF | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene |

| 5 | Et2N- | Diethylamine | K2CO3 | DMF | N,N-Diethyl-3-nitro-5-(pentafluorosulfanyl)aniline |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. nih.govwjarr.com This involves using less hazardous chemicals, reducing waste, and improving energy efficiency. wjarr.comjddhs.com

In the context of this compound synthesis, green chemistry can be applied in several ways:

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to be a "greener" and effective solvent compared to more hazardous options like dichloromethane and benzene. scielo.br

Catalysis: The use of catalysts, particularly biocatalysts and heterogeneous catalysts, can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents and simplifying purification processes. jddhs.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption and reaction times. jddhs.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov

Optimization of Reaction Conditions and Yields in Academic Syntheses

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and cost. This process often involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations.

For Suzuki-Miyaura coupling reactions, a common method for synthesizing biphenyl compounds, the choice of catalyst, base, and solvent system is crucial for achieving high yields. A study on the synthesis of 3,4-disubstituted-furan-2(5H)-one derivatives demonstrated that a palladium catalyst, PdCl₂(dppf)₂, with cesium carbonate as the base in a toluene/water solvent system provided the optimal conditions. researchgate.net

The table below illustrates the optimization of a Suzuki-Miyaura reaction, highlighting the impact of different catalysts on the yield.

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | PdCl₂ | <5 |

| 2 | Pd(OAc)₂ | 15 |

| 3 | Pd₂(dba)₃ | 45 |

| 4 | PdCl₂(PPh₃)₂ | 62 |

| 5 | PdCl₂(dppf)₂ | 85 |

In another example, the optimization of the oxidative coupling of phenylpropanoids showed that the amount of the oxidizing agent, silver(I) oxide, significantly affected both the conversion of the starting material and the selectivity of the reaction. scielo.br Using 0.5 equivalents of Ag₂O provided the best balance between conversion and selectivity. scielo.br Furthermore, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in performance. scielo.br

Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitrobiphenyl

Nucleophilic Aromatic Substitution Pathways Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) in 3-Fluoro-4-nitrobiphenyl is profoundly influenced by the strong electron-withdrawing nature of the nitro group. This group activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. Two primary pathways can be considered: substitution of the fluorine atom, which is activated by the para-nitro group, and the less common substitution of the nitro group itself.

The most prevalent SNAr pathway for this substrate involves the displacement of the fluoride ion. The nitro group, being in the para position to the fluorine atom, provides powerful resonance stabilization for the intermediate formed upon nucleophilic attack at the C-F carbon (C-3). The high electronegativity of the fluorine atom also enhances the electrophilicity of this carbon, making it a prime target for nucleophiles. Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate that the fluorine atom is readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govnih.gov This reaction proceeds via an addition-elimination mechanism where the nucleophile first adds to the ring, and then the fluoride leaving group is eliminated to restore aromaticity.

While halogens are more common leaving groups in SNAr reactions, the displacement of a nitro group is also a documented pathway, particularly when the ring is sufficiently activated. mdpi.com In some aromatic systems, a nitro group can be a better leaving group than a halogen. For this compound, the displacement of the nitro group at C-4 would be less favorable than the displacement of fluorine at C-3. This is because the fluorine atom does not provide the same degree of activation for an attack at the C-4 position as the nitro group does for the C-3 position. However, under specific reaction conditions or with certain nucleophiles, the possibility of nitro group substitution cannot be entirely discounted, though it remains a minor pathway compared to fluoride displacement. semanticscholar.orgosti.govresearchgate.net

Reduction Chemistry of the Nitro Functionality in this compound

The nitro group in this compound is readily susceptible to chemical reduction, providing a reliable synthetic route to the corresponding amine, 3-fluoro-4-aminobiphenyl. This transformation is a cornerstone in the synthesis of more complex molecules, as the resulting amino group can be further functionalized. A variety of reducing agents can achieve this conversion chemoselectively, leaving the carbon-fluorine bond and the biphenyl (B1667301) core intact.

Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. This method is known for its high yields and clean reaction profiles.

Alternatively, metal-acid systems are widely employed. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. These methods are robust and often used in industrial-scale synthesis. Other reagents, including sodium dithionite (Na₂S₂O₄) or zinc in the presence of ammonium chloride, also provide viable routes to the amine. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reagent/Catalyst | Typical Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | 3-Fluoro-4-aminobiphenyl |

| Fe, HCl | Ethanol/Water, Reflux | 3-Fluoro-4-aminobiphenyl |

| SnCl₂, HCl | Ethanol, Reflux | 3-Fluoro-4-aminobiphenyl |

| Na₂S₂O₄ | Water/Methanol, Reflux | 3-Fluoro-4-aminobiphenyl |

Electrophilic Aromatic Substitution Patterns on the Biphenyl System

Electrophilic aromatic substitution (EAS) on the this compound system is governed by the directing effects of the substituents on both rings. The biphenyl system itself presents two rings for potential substitution.

The first ring, substituted with both a fluorine and a nitro group, is strongly deactivated towards electrophilic attack. The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects, directing incoming electrophiles to the meta position. The fluorine atom is also deactivating (due to its -I effect) but is an ortho, para-director because of its electron-donating resonance (+M) effect. The combined effect of these two deactivating groups makes electrophilic substitution on this ring highly unfavorable compared to the unsubstituted ring. msu.edu

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur exclusively on the unsubstituted phenyl ring (the second ring). rsc.org The substituted phenyl group acts as an activating, ortho, para-directing substituent on the second ring. Therefore, incoming electrophiles will be directed to the 2'-, 4'-, and 6'-positions. The precise ratio of ortho to para products would be influenced by the steric bulk of the incoming electrophile.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-4-nitro-4'-nitrobiphenyl, 3-Fluoro-4-nitro-2'-nitrobiphenyl |

| Bromination | Br₂, FeBr₃ | 4'-Bromo-3-fluoro-4-nitrobiphenyl, 2'-Bromo-3-fluoro-4-nitrobiphenyl |

| Acylation | RCOCl, AlCl₃ | 4'-Acyl-3-fluoro-4-nitrobiphenyl, 2'-Acyl-3-fluoro-4-nitrobiphenyl |

Influence of Fluorine and Nitro Groups on Aromatic Ring Reactivity

The electronic properties of the fluorine and nitro groups are the primary determinants of the reactivity and selectivity of this compound.

Nitro Group (-NO₂): This group exerts a potent electron-withdrawing effect through both induction (-I effect) and resonance (-M effect). minia.edu.eglibretexts.orgrsc.org This withdrawal of electron density significantly deactivates the aromatic ring to which it is attached, making it much less nucleophilic and thus less reactive in electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution. In SNAr, the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate via resonance is crucial for lowering the activation energy of the reaction, particularly when it is positioned ortho or para to the leaving group. pearson.compearson.com

Fluorine Atom (-F): Fluorine exhibits a dual electronic nature. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+M effect). Although the inductive effect is generally stronger than the resonance effect for halogens, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions. In the context of SNAr, fluorine's powerful -I effect is paramount. It strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to the initial, often rate-determining, nucleophilic attack. mdpi.com

Steric hindrance can play a significant role in dictating the regiochemical outcome of reactions involving this compound.

In electrophilic aromatic substitution on the unsubstituted ring, the bulky "3-fluoro-4-nitrophenyl" substituent can hinder the approach of an electrophile to the ortho (2'- and 6'-) positions. This steric effect often leads to a preference for substitution at the less hindered para (4'-) position. The degree of this preference depends on the size of the attacking electrophile; larger electrophiles will show a greater propensity for para-substitution. youtube.comjove.com

The nitro group itself can also exert steric effects on its own ring. While not as large as a tert-butyl group, its presence adjacent to a potential reaction site (e.g., the 5-position) can influence the approach of reagents. Furthermore, significant steric crowding can cause the nitro group to twist out of the plane of the aromatic ring. This twisting disrupts the π-orbital overlap, diminishing its resonance effect (-M) while leaving its inductive effect (-I) largely unchanged. This can subtly alter the reactivity and selectivity of the ring.

Comparative Reactivity Studies with Other Halogenated Nitrobiphenyls

When comparing the reactivity of this compound with its other halogenated analogues (e.g., 3-Chloro-4-nitrobiphenyl, 3-Bromo-4-nitrobiphenyl) in nucleophilic aromatic substitution, a distinct trend emerges that contrasts with typical nucleophilic substitution reactions (SN1/SN2).

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The C-X (halogen) bond is broken in a subsequent, faster step. Therefore, the strength of the C-X bond is less important than the electrophilicity of the carbon atom being attacked. Fluorine's superior electronegativity makes the carbon atom it is attached to (C-3) significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to the carbon atoms in the chloro or bromo analogues. This leads to a higher reaction rate for the fluoro-substituted compound.

The general reactivity order for leaving groups in SNAr reactions is: F > Cl > Br > I

This order is the reverse of that observed for SN1 and SN2 reactions, where iodide is the best leaving group due to the weakness of the C-I bond. Studies comparing fluoroarenes and chloroarenes in SNAr reactions have confirmed that C-F bonds exhibit much higher reactivity under these conditions. mdpi.comresearchgate.net Therefore, this compound is expected to be the most reactive among the halogenated series towards nucleophilic aromatic substitution at the C-3 position.

| Compound | Halogen Electronegativity (Pauling Scale) | C-X Bond Strength (kJ/mol) | Expected Relative SNAr Reactivity |

| This compound | 3.98 | ~536 | Highest |

| 3-Chloro-4-nitrobiphenyl | 3.16 | ~402 | Intermediate |

| 3-Bromo-4-nitrobiphenyl | 2.96 | ~339 | Lowest |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of 3-Fluoro-4-nitrobiphenyl and its Derivatives

X-ray crystallography is a powerful experimental science that allows for the determination of the atomic and molecular structure of a crystal. wikipedia.orgnih.gov By analyzing how a crystal diffractates an incident X-ray beam, a three-dimensional map of electron density can be produced, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.orgnih.gov This technique is unparalleled in providing an unambiguous depiction of the molecule's conformation and its interactions with neighboring molecules in the crystalline lattice. nih.gov

A key structural feature of biphenyl (B1667301) systems is the dihedral angle (or torsional angle) between the two phenyl rings, which defines the degree of twist around the central carbon-carbon single bond. This angle is a result of the balance between two opposing effects: steric hindrance between ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity.

In the case of derivatives containing the 3-fluoro-4-nitrophenyl moiety, X-ray diffraction studies have provided precise measurements of these angles. For instance, in the crystal structure of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the dihedral angle between the 3-fluoro-4-nitrophenyl ring and the 4-methylbenzene ring is 47.63 (14)°. researchgate.net In another derivative, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, the dihedral angle between the benzene ring and the plane of the nitro group is reported to be 11.29 (3)°. researchgate.net For comparison, the parent biphenyl molecule has an experimentally determined optimal dihedral angle of 44.4 ± 1.2° in the gas phase. nih.gov

The energy required to rotate around this central bond is known as the torsional barrier. For biphenyl, the energy barrier at a planar conformation (0° dihedral angle) is approximately 1.4 ± 0.5 kcal/mol, while the barrier for a perpendicular conformation (90° dihedral angle) is about 1.6 ± 0.5 kcal/mol. nih.gov The specific torsional barriers for this compound are influenced by the electronic effects of the fluorine and nitro substituents and their interactions with the adjacent ring.

| Compound | Description of Dihedral Angle | Angle (°) | Reference |

|---|---|---|---|

| 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate | Between the 3-fluoro-4-nitrophenyl ring and the 4-methylbenzene ring | 47.63 (14) | researchgate.net |

| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | Between the benzene ring and the nitro group plane | 11.29 (3) | researchgate.net |

| Biphenyl (Parent Compound) | Between the two phenyl rings (experimental, gas phase) | 44.4 (± 1.2) | nih.gov |

Pi-pi (π-π) stacking is an attractive, non-covalent interaction between aromatic rings. These interactions are fundamental in the crystal engineering of many organic molecules. In the crystal structure of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, intermolecular π-π stacking is observed, which plays a role in stabilizing the structure. researchgate.net The distance between the centroids of the interacting aromatic rings in this derivative is 3.7806 (16) Å, a typical distance for such stabilizing interactions. researchgate.net

While strong hydrogen bonds are well-known, weaker interactions also play a crucial role in molecular recognition and crystal packing. nih.gov In derivatives of this compound, weak C—H···O hydrogen bonds are present in the crystal structure, where a hydrogen atom on a carbon of one molecule interacts with an oxygen atom of a nitro group on an adjacent molecule. researchgate.netresearchgate.net

| Derivative Compound | Interaction Type | Description / Measured Parameter | Reference |

|---|---|---|---|

| 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate | Pi-Pi Stacking | Centroid-centroid distance = 3.7806 (16) Å | researchgate.net |

| Weak Hydrogen Bonding | C—H···O interactions present | researchgate.net | |

| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | Weak Hydrogen Bonding | Intermolecular C—H···O bonds link molecules into a chain | researchgate.net |

Elucidation of Crystal Packing Motifs and Intermolecular Interactions

Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer invaluable information about the structure and dynamics of molecules in solution.

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei.

¹⁹F NMR: Fluorine-19 NMR is a highly effective technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. wikipedia.org A key advantage of ¹⁹F NMR is its very large chemical shift dispersion, which is significantly greater than that for proton NMR. wikipedia.orgthermofisher.com This wide range of chemical shifts means that even subtle changes in the electronic environment around the fluorine atom in this compound will result in well-resolved signals. Furthermore, spin-spin coupling between fluorine and other nuclei (¹H and ¹³C) provides detailed information about molecular connectivity, often over multiple bonds. thermofisher.comhuji.ac.il

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. organicchemistrydata.org For this compound, the ¹³C NMR spectrum would show distinct signals for each chemically unique carbon atom in the two aromatic rings. The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The electronegative fluorine atom and the strongly electron-withdrawing nitro group would cause significant shifts in the positions of the signals for the carbons to which they are attached and for other carbons in that ring. thieme-connect.de The degree of conjugation between the two rings, related to the time-averaged dihedral angle in solution, also influences the ¹³C chemical shifts, providing a link between solid-state structure and solution-state conformation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Upon electron ionization, this compound (C₁₂H₈FNO₂) is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The primary fragmentation pathways for nitrobiphenyls typically involve the loss of the nitro group (NO₂) or cleavage of the biphenyl ring system.

A key fragmentation pathway would likely be the loss of a nitro group (NO₂, 46 Da), resulting in a significant fragment ion at [M - 46]⁺. Further fragmentation could involve the loss of a fluorine atom (F, 19 Da) or rearrangement and cleavage of the biphenyl backbone. The presence of the fluorine atom can influence the fragmentation pattern due to the strength of the C-F bond and its electron-withdrawing nature.

Analysis of the mass spectrum of 4-nitrobiphenyl shows a prominent molecular ion peak and significant fragments corresponding to the loss of the nitro group and subsequent cleavage of the biphenyl rings nih.gov. For instance, fragments with m/z values corresponding to C₁₂H₉⁺ and further fragmented phenyl and biphenyl cations are typically observed.

The table below outlines the predicted major fragments for this compound based on common fragmentation patterns of related molecules.

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 217 | [M]⁺• | [C₁₂H₈FNO₂]⁺• | Molecular Ion |

| 171 | [M - NO₂]⁺ | [C₁₂H₈F]⁺ | Loss of the nitro group |

| 152 | [C₁₂H₈]⁺• | [C₁₂H₈]⁺• | Loss of both F and NO₂ (less likely as a single step) or from rearrangement |

| 146 | [M - NO₂ - F + H]⁺ or [C₁₁H₇F]⁺ | [C₁₂H₉]⁺ or [C₁₁H₇F]⁺ | Complex rearrangement and fragmentation |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Fluoro-4-nitrobiphenyl, these calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting the optimized geometry, thermodynamic parameters, and electronic properties of molecules like this compound. prensipjournals.com

For analogous compounds such as 3-chloro-4-fluoronitrobenzene, DFT studies have successfully predicted molecular geometries, vibrational frequencies, and NMR chemical shifts that are in good agreement with experimental data. prensipjournals.comresearchgate.net These studies provide a reliable framework for understanding how the interplay of the fluoro and nitro substituents on the biphenyl (B1667301) core influences the electronic environment of this compound. The calculations can reveal important details about bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide another high-level theoretical approach to studying molecular properties. Methods like Hartree-Fock (HF) can be used, often in conjunction with DFT, to provide a comprehensive picture of the electronic structure. prensipjournals.com

For similar aromatic compounds, ab initio calculations have been used to determine properties such as molecular geometries, dipole moments, and atomic charges. researchgate.net These calculations are crucial for understanding the charge distribution within the this compound molecule, highlighting the electron-withdrawing effects of the nitro group and the electronegative fluorine atom. This information is vital for predicting the molecule's interaction with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. For aromatic nitro compounds, the HOMO is often localized on the phenyl ring, while the LUMO is associated with the nitro group, indicating that the molecule is susceptible to nucleophilic attack. The analysis of these orbitals provides a quantum mechanical basis for understanding the regioselectivity of chemical reactions.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons.

Table 1: Illustrative Reactivity Descriptors for a Related Fluorinated Nitrobiphenyl Compound

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap | 4.5 |

| Electronegativity (χ) | 5.25 |

| Chemical Hardness (η) | 2.25 |

| Electrophilicity Index (ω) | 6.125 |

Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify intermediates, transition states, and the energy barriers associated with different reaction pathways. For this compound, this approach could be used to study reactions such as nucleophilic aromatic substitution, where the fluorine or nitro group could be displaced.

DFT calculations can be employed to locate the transition state structures and calculate their energies, providing a quantitative understanding of the reaction kinetics. This information is crucial for optimizing reaction conditions and for designing new synthetic routes. For instance, understanding the transition state for a particular reaction can help in the design of catalysts that lower the activation energy and improve the reaction yield.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would typically involve the prediction of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. prensipjournals.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Structurally Similar Molecule

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch | 3100 | 3095 |

| C=C Stretch (Aromatic) | 1600 | 1595 |

| C-NO₂ Stretch | 1530 | 1525 |

| C-F Stretch | 1250 | 1245 |

Note: This data is representative of the level of agreement often observed for similar molecules and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior. For a biphenyl system, a key aspect to investigate is the torsional angle between the two phenyl rings.

MD simulations can reveal the preferred conformations of the molecule and the energy barriers to rotation around the bond connecting the two rings. This information is important for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological system or in the solid state. The flexibility of the molecule can have a significant impact on its physical properties and chemical reactivity.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis Research

Precursor in the Synthesis of Complex Organic Molecules

The structural attributes of 3-Fluoro-4-nitrobiphenyl make it an ideal starting material for the synthesis of more intricate molecular frameworks. The presence of the nitro group, a versatile functional handle, allows for a range of chemical transformations, most notably reductive cyclization to form heterocyclic systems.

A prominent application of nitrobiphenyls, including fluorinated derivatives, is in the synthesis of carbazoles. The Cadogan reaction, a deoxygenative cyclization of 2-nitrobiphenyls, is a widely employed method for the construction of the carbazole (B46965) core. This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine, which facilitates the reduction of the nitro group and subsequent ring closure. While direct studies on this compound are not extensively detailed in publicly available research, the successful synthesis of carbazoles from the closely related isomer, 4-Fluoro-2-nitrobiphenyl, underscores the viability of this approach. The resulting fluorinated carbazoles are of significant interest due to their unique electronic properties and potential applications in materials science.

The general synthetic scheme for the formation of a fluorinated carbazole from a fluoronitrobiphenyl precursor is illustrated below:

| Reactant | Reagent | Product |

| This compound | PPh₃, heat | 2-Fluorocarbazole |

This transformation highlights the strategic importance of this compound as a key intermediate for accessing complex, nitrogen-containing heterocyclic compounds.

Scaffold for the Development of Advanced Functional Organic Compounds

The rigid and planar structure of the biphenyl (B1667301) unit in this compound provides an excellent scaffold for the construction of advanced functional organic compounds. The fluorine and nitro substituents offer opportunities for further modification and tuning of the material's electronic and physical properties.

Applications in the Synthesis of Photoelectric Materials

Carbazole derivatives, which can be synthesized from nitrobiphenyl precursors, are well-known for their excellent hole-transporting properties and high thermal stability, making them crucial components in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into the carbazole scaffold can further enhance the performance of these materials by modulating their energy levels and improving their electron-injecting capabilities. While direct synthesis of OLED materials from this compound is not explicitly documented, its potential as a precursor to fluorinated carbazoles positions it as a relevant building block in the development of next-generation photoelectric materials. The ability to create fluorinated derivatives of carbazole opens avenues for fine-tuning the emission color and efficiency of OLED devices.

Role in the Development of Specialty Coatings

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These characteristics make them highly desirable for the formulation of specialty coatings that offer protection against harsh environmental conditions, corrosion, and fouling. While the direct application of this compound in coatings is not a primary focus of research, its potential as a monomer or a precursor to fluorinated monomers for specialty polymers is significant. The biphenyl unit can impart rigidity and thermal stability to the polymer backbone, while the fluorine atom contributes to the desired surface properties. The development of novel fluorinated polymers derived from intermediates like this compound could lead to advanced coatings with enhanced durability and performance.

Strategies for Scaffold Modification and Diversification

The utility of this compound as a building block is further expanded by the various chemical strategies available for the modification and diversification of its core structure. These methods allow for the introduction of a wide range of functional groups, enabling the synthesis of a vast array of derivatives with tailored properties.

Key strategies for the modification of the this compound scaffold include:

C-H Functionalization: Direct C-H activation and functionalization of the aromatic rings is a powerful tool for introducing new substituents. Transition-metal catalyzed methods can be employed to selectively introduce alkyl, aryl, or other functional groups at specific positions on the biphenyl scaffold. rsc.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions: The presence of the fluorine atom and the potential to convert the nitro group into other functionalities (e.g., a triflate or a halide) opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluorine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines. wikipedia.org This SNAr reactivity provides a straightforward method for introducing a range of substituents at the 3-position of the biphenyl system.

These synthetic strategies, summarized in the table below, provide a versatile toolbox for the chemical biologist and medicinal chemist to explore the chemical space around the this compound scaffold, leading to the discovery of new molecules with unique properties and potential applications.

| Modification Strategy | Description | Potential Outcome |

| C-H Functionalization | Direct activation and reaction at C-H bonds. | Introduction of new alkyl or aryl groups. rsc.orgacs.org |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds. | Attachment of diverse molecular fragments. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by a nucleophile. | Introduction of various functional groups at the 3-position. wikipedia.org |

This compound has emerged as a synthetic intermediate of considerable importance in organic synthesis. Its utility as a precursor for complex heterocyclic molecules like carbazoles is well-supported by established synthetic methodologies. Furthermore, its rigid, fluorinated biphenyl scaffold serves as a valuable platform for the development of advanced functional organic compounds with potential applications in photoelectric materials, specialty coatings, and agrochemical research. The diverse strategies available for the modification and diversification of its structure further enhance its appeal as a versatile building block for the creation of novel molecular entities. As the demand for sophisticated organic materials continues to grow, the role of strategically designed intermediates like this compound is set to become even more crucial in driving innovation across various scientific disciplines.

Applications in Advanced Materials Science Research

Investigation in Liquid Crystal Materials Research

The field of liquid crystals (LCs) has seen extensive exploration of molecules containing biphenyl (B1667301) cores, with functionalization playing a key role in determining their mesogenic behavior and physical properties. nsf.gov The introduction of fluorine atoms and polar groups like nitro or cyano groups is a common and effective strategy for modifying the characteristics of LC materials. nsf.govtandfonline.com While direct, extensive studies on 3-Fluoro-4-nitrobiphenyl as a liquid crystal mesogen are not widely documented, its structural motifs are highly relevant to the design of new LC materials.

The presence of a fluorine atom is crucial for tuning key properties in liquid crystal displays. nih.gov Fluorinated liquid crystals are integral to creating materials with specific dielectric anisotropies, which is a critical parameter for display technologies like fringe-field switching (FFS) thin-film-transistor (TFT) displays. biointerfaceresearch.commdpi.com The position of the fluorine substituent—whether on the core or the terminal alkyl chain—influences transition temperatures, viscosity, and the stability of various mesophases (e.g., nematic, smectic). nsf.govbiointerfaceresearch.com For instance, research on alkoxy nitrobiphenyls has shown that terminating the alkoxy chain with fluorine can suppress the smectic phase and promote a nematic phase near ambient temperatures. tandfonline.com

The nitro group, like the more common cyano group, acts as a strong polar terminal group, which is essential for creating the dipole moment necessary for a significant dielectric anisotropy. tandfonline.com The combination of a lateral fluorine atom and a polar terminal group on a biphenyl core is a well-established design principle for modulating the mesomorphic and dielectric properties of liquid crystals.

Table 1: Influence of Functional Groups on Biphenyl-Based Liquid Crystal Properties

| Functional Group | Typical Position | Effect on Properties |

|---|---|---|

| Fluorine (F) | Core (lateral) or Terminal Chain | Modulates dielectric anisotropy, reduces viscosity, affects mesophase stability and transition temperatures. nsf.govbiointerfaceresearch.com |

| Nitro (NO₂) | Terminal | Acts as a strong polar group, contributing to high dielectric anisotropy. tandfonline.com |

The specific substitution pattern of this compound, with a lateral fluorine and a terminal nitro group, suggests its potential as a component or precursor for liquid crystalline materials with high polarity and specific phase behaviors.

Potential in Organic Semiconductors and Organic Light-Emitting Diodes (OLEDs)

Organic semiconductors are materials based on π-conjugated organic molecules, which form the active layer in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The performance of these devices is intrinsically linked to the molecular structure of the semiconductor, which dictates its electronic properties, such as charge carrier mobility and energy levels (HOMO/LUMO). sigmaaldrich.com

The biphenyl unit is a foundational π-conjugated system. Functionalization with electron-withdrawing or electron-donating groups is a primary strategy for tuning the electronic characteristics of these materials. The this compound molecule possesses two potent electron-withdrawing groups: fluorine and, most notably, the nitro group.

Fluorine Substitution: Fluorination is a widely used strategy in the design of organic semiconductors. The high electronegativity of fluorine generally lowers the HOMO and LUMO energy levels of the π-conjugated system. This can improve the material's stability against ambient oxidation and facilitate electron injection in n-type semiconductors. nih.gov

Nitro Group Substitution: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. rsc.org Its inclusion in a conjugated system dramatically lowers the LUMO level, making the molecule easier to reduce. This property is highly desirable for creating n-type (electron-transporting) semiconductor materials, which are essential for complementary logic circuits and for balancing charge transport in OLEDs.

Given these characteristics, this compound could serve as a valuable building block for more complex organic semiconductors. By incorporating this moiety into a larger conjugated polymer or small molecule, researchers could design materials with low-lying LUMO levels, potentially leading to efficient n-type semiconductors for use in a variety of organic electronic devices. researchgate.net

Inclusion in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. youtube.com The properties of a MOF—including its pore size, surface area, and chemical functionality—are directly determined by the choice of the metal node and the organic linker. bohrium.com

While this compound is not itself a typical linker, it represents a functionalized core that can be chemically modified to become one. MOF linkers typically require two or more coordinating groups, such as carboxylates or amines, to bind to the metal nodes. Through established synthetic routes, this compound could be converted into derivatives suitable for MOF synthesis. For example:

Reduction of the Nitro Group: The nitro group can be reduced to an amine group (-NH₂). Further chemical modifications could introduce additional coordinating sites, creating a diamine or aminocarboxylate linker.

Functionalization of the Biphenyl Core: Carboxylic acid groups could be added to the biphenyl rings through reactions like the Suzuki coupling followed by oxidation, yielding a dicarboxylic acid linker. acs.org

Using such a derivative as a linker would result in a MOF with pores decorated with fluoro and nitro (or amino) functional groups. These groups would impart specific chemical properties to the framework's internal surface, potentially enhancing its performance in applications such as:

Selective Gas Sorption: The polar nitro group and the fluorine atom could create specific binding sites for polar molecules like CO₂ or SO₂.

Catalysis: The functional groups could act as catalytic sites or as anchors for catalytically active metal nanoparticles.

Sensing: The electron-deficient nature of the functionalized pores could lead to specific interactions with analyte molecules, enabling the development of chemical sensors. Research has already demonstrated that MOFs can be used to detect nitrobiphenyl derivatives. rsc.org

The stability of MOFs, particularly those based on robust metal clusters like zirconium or titanium, allows them to be used in a variety of environments. nih.govmdpi.com The incorporation of functionalized linkers derived from this compound offers a pathway to creating highly tailored and stable porous materials.

Exploration in Organic Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores as a result of their rigid and contorted molecular structures, which prevent efficient chain packing. researchgate.netrsc.org This unique characteristic makes them solution-processable while providing a high internal surface area, which is advantageous for applications in gas separation, sensing, and catalysis. bath.ac.ukmanchester.ac.uk

The synthesis of PIMs relies on the use of monomers that introduce rigidity and a site of contortion into the polymer backbone. sciengine.com A common synthetic route involves a step-growth polymerization between a monomer with hydroxyl groups and another with fluoro or chloro groups, such as the reaction between a tetrahydroxy monomer and a tetrafluoronitrile. nih.govcardiff.ac.uk

The rigid biphenyl unit of this compound makes it an interesting scaffold for designing novel PIM monomers. To be incorporated into a PIM structure, it would need to be derivatized to possess the necessary reactive functional groups. For example, by synthesizing a derivative with two hydroxyl groups (a diol) and another with two nitrile groups, it could potentially be used in a polycondensation reaction. The inherent non-planarity of the biphenyl unit, especially with substituents that encourage a twisted conformation, would contribute to the inefficient packing required for intrinsic microporosity. researchgate.net

The presence of the fluoro and nitro groups within the polymer backbone would functionalize the resulting microporous material. This could enhance the polymer's selectivity in gas separation membranes by creating specific interaction sites within the pores, potentially improving separation performance for gas pairs like CO₂/CH₄ or CO₂/N₂. cardiff.ac.uk

Design Principles for Modulating Material Properties via Biphenyl Functionalization

The functionalization of a biphenyl core with substituents like fluorine and nitro groups is a powerful tool for tuning material properties at the molecular level. The resulting changes in steric hindrance, electronic character, and intermolecular forces directly influence the macroscopic behavior of the material. researchgate.net

Table 2: Design Principles of Biphenyl Functionalization

| Property to Modulate | Design Principle | Effect of Fluoro/Nitro Groups | Example Application |

|---|---|---|---|

| Dielectric Anisotropy | Introduce strong dipoles perpendicular or parallel to the long molecular axis. | The C-F bond creates a strong local dipole. The nitro group provides a large terminal dipole moment. tandfonline.combeilstein-journals.org | Liquid Crystal Displays |

| Thermal Stability | Increase molecular rigidity and intermolecular interactions. | The biphenyl structure itself imparts high thermal stability. Strong dipole-dipole interactions from the nitro group can increase packing efficiency. researchgate.net | High-Temperature Polymers, Resins |

| Electronic Energy Levels (HOMO/LUMO) | Incorporate strong electron-withdrawing or electron-donating groups. | Both fluorine and nitro groups are strongly electron-withdrawing, which lowers the HOMO and LUMO energy levels of the biphenyl system. rsc.org | Organic Semiconductors (n-type materials) |

| Intermolecular Interactions & Crystal Packing | Modify hydrogen bonding capacity and introduce π-stacking or dipole-dipole interactions. | Fluorine can participate in weak interactions. The nitro group is a hydrogen bond acceptor and promotes strong dipole interactions, influencing crystal packing. researchgate.netrsc.org | Crystal Engineering, Pharmaceutical Co-crystals |

| Solubility and Processability | Alter polarity and intermolecular forces. | The polar nitro group can increase solubility in polar solvents. Fluorine substitution can sometimes enhance solubility in specific organic solvents. | Solution-Processable Polymers (PIMs, OLEDs) |

| Porosity and Surface Chemistry | Use functionalized biphenyls as building blocks for porous materials. | Fluoro and nitro groups can line the pores of MOFs or PIMs, creating specific adsorption sites and altering surface polarity. | Gas Separation, Catalysis, Sensing |

The steric bulk and position of substituents on the biphenyl ring also dictate the dihedral angle between the two phenyl rings. This torsional angle is a critical parameter, as it affects the degree of π-conjugation (and thus the electronic properties) and the ability of the molecule to pack in a solid state, which is fundamental to the formation of liquid crystal phases and the creation of intrinsic microporosity in polymers. researchgate.net Computational studies combined with experimental synthesis allow for the rational design of new materials by predicting how specific functionalization patterns on a biphenyl scaffold will translate into desired material properties. acs.org

Environmental Fate and Degradation Mechanisms Research

Studies on Chemical Degradation Pathways in Environmental ContextsInformation regarding the abiotic degradation of 3-Fluoro-4-nitrobiphenyl, such as through hydrolysis or photolysis in soil or water, is not present in the available scientific literature.

Further research is necessary to determine the environmental persistence, potential for bioaccumulation, and the biotic and abiotic degradation routes of this compound to fully assess its environmental impact.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The classical synthesis of substituted biphenyls, including 3-Fluoro-4-nitrobiphenyl, often relies on established methods such as the Suzuki-Miyaura and Ullmann coupling reactions. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions . Research is ongoing to develop catalyst systems that are more active, stable, and capable of functioning under milder conditions, which is crucial for synthesizing complex and sterically hindered biphenyl (B1667301) derivatives. The exploration of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands could lead to catalysts with improved turnover numbers and broader substrate scope, enabling the synthesis of this compound analogues with diverse substitution patterns.

Furthermore, C-H activation/functionalization represents a paradigm shift in organic synthesis. This approach allows for the direct formation of C-C bonds from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials like organohalides or boronic acids. Future studies could focus on developing regioselective C-H arylation methods to synthesize this compound, potentially reducing the number of synthetic steps and improving atom economy.

The development of flow chemistry techniques for the synthesis of nitrobiphenyls is another area of intense interest. Continuous flow reactors offer advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents (like nitrating agents), and the potential for automated, high-throughput synthesis. Adapting and optimizing flow chemistry protocols for the synthesis of this compound could enable more scalable and reproducible production.

Finally, photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. Future research could explore visible-light-mediated cross-coupling reactions to synthesize this compound, offering a potentially more environmentally benign alternative to traditional transition-metal-catalyzed methods.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Advanced Pd-Catalysis | Higher yields, milder reaction conditions, broader substrate scope. |

| C-H Activation | Increased atom economy, reduced synthetic steps. |

| Flow Chemistry | Improved safety, scalability, and automation. |

| Photoredox Catalysis | Environmentally benign, mild reaction conditions. |

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its behavior and designing new applications. Future research will leverage a suite of advanced analytical techniques to gain unprecedented insight into its molecular architecture.

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying fluorinated organic molecules. frontiersin.orgacs.organnualreviews.org The 19F nucleus has a high natural abundance and sensitivity, and its chemical shifts are highly sensitive to the local electronic environment, spanning a much wider range than proton NMR. annualreviews.orgresearchgate.net Future advanced NMR experiments, such as two-dimensional 1H-19F HETCOR and 19F-19F COSY (for polyfluorinated derivatives), can be employed to unambiguously assign fluorine signals and probe through-space and through-bond couplings. This will provide detailed information about the conformation and electronic structure of this compound and its derivatives in solution.

Advanced Mass Spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), will be crucial for characterizing the fragmentation patterns of this compound. This can help in the structural elucidation of its metabolites or degradation products in various environments. For substituted biphenyls, specific fragmentation behaviors like the "ortho effect" can provide valuable structural information for distinguishing isomers. schrodinger.com

Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. vanderbilt.edu Obtaining a high-quality crystal structure of this compound would provide definitive data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This information is invaluable for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern its crystal packing and solid-state properties. Such data is also essential for calibrating and validating computational models.

Computational structural analysis , using methods like Density Functional Theory (DFT), will play an increasingly important role. These theoretical calculations can predict molecular geometries, vibrational frequencies, and electronic properties (e.g., HOMO/LUMO energy levels, molecular electrostatic potential). Combining experimental data from NMR, MS, and X-ray crystallography with high-level computational studies will provide a comprehensive and synergistic understanding of the structure-property relationships of this compound.

| Analytical Technique | Key Information to be Gained for this compound |

| Advanced 19F NMR | Detailed conformational and electronic structure in solution. |

| Tandem Mass Spectrometry | Fragmentation patterns for structural elucidation of derivatives. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and intermolecular interactions. |

| Computational Chemistry (DFT) | Prediction of geometry, electronic properties, and spectra. |

High-Throughput Screening in Materials Discovery

Similarly, HTS can be employed to investigate the utility of this compound's derivatives as organic semiconductors in Organic Field-Effect Transistors (OFETs) or as components in organic photovoltaics (OPVs) . The screening process would involve depositing thin films of the synthesized library of compounds and automatically measuring key performance metrics such as charge carrier mobility, photoresponsivity, and power conversion efficiency.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and chemistry by enabling the in silico design and property prediction of novel compounds before their synthesis. acs.orgresearchgate.net These computational tools are expected to play a pivotal role in exploring the chemical space around this compound.

Predictive Modeling is a key application of ML in this context. By training ML models on existing databases of organic molecules with known properties, it is possible to develop algorithms that can accurately predict the properties of new, unsynthesized molecules. researchgate.netvanderbilt.edu For derivatives of this compound, ML models could predict key parameters for materials science applications, such as:

Optoelectronic properties: HOMO/LUMO energies, bandgap, and triplet energy. researchgate.netschrodinger.com

Physicochemical properties: Solubility, melting point, and thermal stability.

Spectroscopic properties: Predicting NMR and absorption/emission spectra to aid in characterization. nih.gov

Generative Models and Inverse Design represent a more advanced application of AI. Instead of predicting the properties of a given molecule, these models can generate novel molecular structures that are optimized for a desired set of properties. frontiersin.orgresearchgate.net For instance, a researcher could specify a target triplet energy, high electron mobility, and synthetic accessibility, and a generative model could propose novel derivatives of this compound that meet these criteria. This approach can guide synthetic chemists toward the most promising candidates, saving significant time and resources. mdpi.com

Furthermore, AI can be used to assist in the development of synthetic routes. Retrosynthesis prediction tools, powered by machine learning, can analyze a target molecule and suggest potential synthetic pathways based on vast databases of known chemical reactions. youtube.com This could help in devising efficient and novel ways to synthesize complex derivatives of this compound.

The integration of AI and ML with high-throughput experimentation creates a closed-loop "self-driving lab" for materials discovery, where AI designs new compounds, robotic systems synthesize and test them, and the results are fed back to the AI to refine its next set of designs. Applying this paradigm to the this compound scaffold could rapidly accelerate the discovery of next-generation organic electronic materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-nitrobiphenyl, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a fluorinated nitrobenzene derivative and a boronic acid-substituted benzene. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Reaction Monitoring : Track completion via TLC (silica gel, hexane:ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water mobile phase) .

- Purification : Column chromatography with gradient elution or recrystallization from ethanol/water mixtures. Validate purity using ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and GC-MS (m/z 235 [M⁺]) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify biphenyl coupling (J = 8–10 Hz for ortho protons) and nitro group deshielding effects (δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) .

- FT-IR : Confirm nitro group presence via asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ³⁷Cl vs. ¹⁹F interference) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Electronic Effects : The fluorine atom increases the electrophilicity of the nitro group, facilitating nucleophilic aromatic substitution (SNAr) reactions. Use Hammett constants (σₘ = 0.34 for F) to predict reactivity trends .

- Case Study : In Pd-catalyzed C–H activation, the fluorine directs regioselectivity via ortho-metalation. Monitor intermediates using in-situ IR or XAS spectroscopy .

- Computational Support : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and transition states .

Q. What strategies mitigate nitro group reduction side-reactions during functionalization?

- Methodological Answer :

- Redox Control : Use H₂ gas with Raney Ni under mild conditions (25°C, 1 atm) to selectively reduce other functional groups while preserving the nitro group .

- Protecting Groups : Temporarily convert the nitro group to an azide (via NaN₃/HCl) before re-oxidizing with H₂O₂ .

- Kinetic Analysis : Employ stopped-flow UV-Vis spectroscopy to track reduction rates and optimize reaction quenching .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cytochrome P450. Validate with MD simulations (GROMACS) to assess stability of fluorine-mediated hydrophobic interactions .

- Pharmacophore Mapping : Identify key electrostatic and steric features using Schrödinger’s Phase module .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro